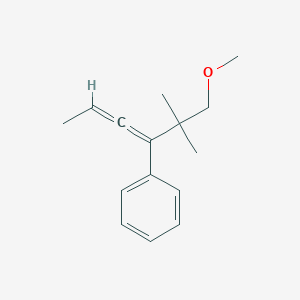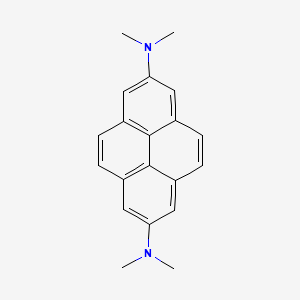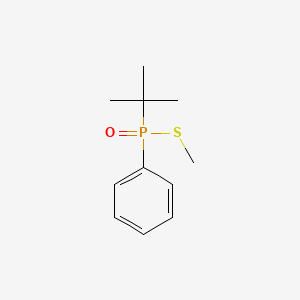
Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol is a chemical compound with a complex structure that includes both alkyne and alkene functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is often used as an intermediate in the synthesis of other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol typically involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully monitored to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,7-dimethyl-6-octen-1-yn-3-ol (Dehydrolinalool): This compound is a derivative of methyl heptenone and acetylene and is used in the production of fragrances.
7-methoxy-3,7-dimethyloct-1-ene: This compound shares a similar structure but lacks the alkyne functional group.
Uniqueness
Acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol is unique due to its combination of alkyne and alkene functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its use as an intermediate in the synthesis of complex molecules highlight its versatility and importance in scientific research and industry.
Propiedades
| 76436-86-7 | |
Fórmula molecular |
C13H22O4 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
acetic acid;7-methoxy-3,7-dimethyloct-5-en-1-yn-3-ol |
InChI |
InChI=1S/C11H18O2.C2H4O2/c1-6-11(4,12)9-7-8-10(2,3)13-5;1-2(3)4/h1,7-8,12H,9H2,2-5H3;1H3,(H,3,4) |
Clave InChI |
MEPBVNKYDYVGQE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C=CCC(C)(C#C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)



![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)

